molecular formula C23H21NS B2781882 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole CAS No. 681273-37-0

1-benzyl-3-((3-methylbenzyl)thio)-1H-indole

Cat. No.: B2781882
CAS No.: 681273-37-0
M. Wt: 343.49
InChI Key: MKVUHAHSCDUNPI-UHFFFAOYSA-N
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Description

1-Benzyl-3-((3-methylbenzyl)thio)-1H-indole is a synthetic organic compound featuring an indole core structure that is functionalized with a benzyl group at the 1-position and a (3-methylbenzyl)thio ether at the 3-position. This molecular architecture combines a privileged indole scaffold, widely recognized for its diverse biological activities, with a lipophilic thioether bridge . The structural motif of incorporating sulfur and lipophilic benzyl groups is known to enhance target binding affinity and influence the compound's pharmacokinetic properties . Research Applications and Potential This compound is of significant interest in medicinal chemistry and drug discovery research. Indole derivatives are extensively investigated for their broad biological potential, including as inhibitors for various enzymes . Specifically, structural analogs of this compound, which feature a benzyl group at the N-1 position of the indole ring and a thioether linkage at the C-3 position, have been studied for their application in developing tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are relevant for cosmetic (skin depigmentation) and food industries (preventing fruit browning) . The presence of the thioether group is a critical feature, as sulfur-containing moieties can act as copper-chelating groups in the active site of metalloenzymes like tyrosinase . Furthermore, indole-based compounds are prominent in oncology research, with some derivatives demonstrating potent inhibitory activity against other therapeutic targets, such as the Haspin kinase, an enzyme involved in mitotic regulation and an emerging target in cancer therapy . Mechanism of Action Insight The proposed mechanism of action for related indole-thioether compounds often involves interaction with enzyme active sites. For tyrosinase inhibition, the indole nucleus can mimic the natural substrate, while the thioether sulfur may coordinate with the copper ions within the enzyme's catalytic center, thereby disrupting its activity . The benzyl substituents are known to contribute to these interactions through π–π stacking and hydrophobic interactions with proximal amino acid residues, enhancing inhibitory potency . This product is supplied For Research Use Only . It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for any form of human use.

Properties

IUPAC Name

1-benzyl-3-[(3-methylphenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NS/c1-18-8-7-11-20(14-18)17-25-23-16-24(15-19-9-3-2-4-10-19)22-13-6-5-12-21(22)23/h2-14,16H,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVUHAHSCDUNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole with benzyl chloride and 3-methylbenzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through column chromatography or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-benzyl-3-((3-methylbenzyl)thio)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.

    Substitution: The benzyl and methylbenzylthio groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis
1-benzyl-3-((3-methylbenzyl)thio)-1H-indole serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can undergo transformations using reagents like potassium permanganate for oxidation or hydrogen gas with a palladium catalyst for reduction.

Industrial Applications
In industry, this compound is explored for the development of new materials, including polymers and dyes. Its unique structural properties allow for innovative applications in material science.

Antimicrobial Properties
Research indicates that compounds similar to 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole exhibit notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for related indole derivatives suggest potential effectiveness against various pathogens. For instance:

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Similar Indole Derivative0.25Candida neoformans
Another Indole Variant32MRSA

The exact MIC for 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole is yet to be determined but is anticipated to be comparable to its structural analogs.

Potential Anticancer Activity
The compound's structure suggests possible interactions with biological targets involved in cancer pathways. Initial studies indicate that indole derivatives may inhibit the growth of cancer cells through various mechanisms, making them candidates for further pharmacological evaluation .

Study on Antimicrobial Activity

In a study conducted by researchers in China, various indole derivatives were synthesized and tested against pathogenic strains such as E. coli and S. aureus. The results demonstrated that certain derivatives exhibited potent inhibitory effects, highlighting the potential of indole-based compounds in developing new antimicrobial agents .

Anticancer Research

A series of indole derivatives were evaluated for their cytotoxic properties through Brine Shrimp Lethality Bioassay and 5-Lipoxygenase inhibitory activities. Compounds showed significant promise as anticancer agents, indicating that 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole could also possess similar activities worthy of exploration .

Mechanism of Action

The mechanism of action of 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole with structurally related indole derivatives, focusing on substituents, synthesis, physicochemical properties, and biological activity.

Compound Name Substituents (Position 3) Key Features Synthesis Method Physicochemical Properties Biological Activity/Applications Reference
1-Benzyl-3-((3-methylbenzyl)thio)-1H-indole (3-Methylbenzyl)thio Thioether group; enhanced lipophilicity Not explicitly described (analog: 3ad ) Data unavailable (infer high logP) Potential enzyme inhibition
3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l) Hydroxy, 4-methylbenzyl (isoindolinone core) Isoindolinone scaffold; polar hydroxyl group Column chromatography (n-hexane/EtOAc) Mp: 149–152°C; IR: 3332 cm⁻¹ (O-H stretch) Not reported
1-Benzyl-3-(methoxy(p-tolyl)methyl)-1H-indole (7) Methoxy(p-tolyl)methyl Methoxy and p-tolyl groups; electron-rich Three-component reaction (no isocyanide) Orange oil; IR: 1717 cm⁻¹ (C=O stretch) Not reported
1-Benzyl-3-(β-D-xylopyranosyl)-1H-indole (44a) β-D-Xylopyranosyl Sugar moiety; hydrophilic Substitution on benzyl group Not reported Sodium-glucose cotransporter inhibitor
1-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (8f) Boronate ester Boron-containing; Suzuki coupling utility Borylation reaction NMR data provided (δ 30.89 in ¹¹B NMR) Intermediate for cross-coupling
1-BENZYL-3-METHYL-1H-INDOLE Methyl Simple alkyl substituent; minimal steric hindrance Not described Molar mass: 221.3 g/mol Not reported
2-(But-2-en-1-yl)-1-methyl-3-(phenylthio)-1H-indole (3ad) Phenylthio, butenyl Thioether and alkenyl groups; isomer mixture (E:Z = 1.7:1.0) General procedure with column chromatography Pale yellow oil; IR: n/a Not reported

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity and Properties: Thioether vs. Boronate (8f): The thioether in the target compound may offer nucleophilic reactivity, whereas the boronate in 8f enables cross-coupling reactions . Sugar Moieties (44a): The xylopyranosyl group in 44a enhances hydrophilicity, contrasting with the lipophilic (3-methylbenzyl)thio group in the target compound .

Synthetic Accessibility :

  • Thioether-containing indoles (e.g., 3ad ) are often synthesized via nucleophilic substitution or metal-catalyzed reactions, while boronate derivatives require borylation protocols .

Biological Relevance :

  • highlights that substituents on the benzyl group (e.g., methoxy vs. fluorine) significantly modulate activity in sodium-glucose cotransporter inhibitors. This suggests that the 3-methylbenzyl group in the target compound may similarly fine-tune bioactivity .

Physicochemical Trends:

  • Thioether-containing compounds (e.g., 3ad ) are typically oils or low-melting solids, whereas hydroxylated analogs (e.g., 1l ) exhibit higher melting points due to hydrogen bonding .

Biological Activity

1-benzyl-3-((3-methylbenzyl)thio)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of an indole ring and thioether linkage, suggests various interactions with biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H20S Molecular Formula \text{C}_{18}\text{H}_{20}\text{S}\quad \text{ Molecular Formula }

This structure features:

  • An indole core, which is known for its biological significance.
  • A thioether group that may enhance lipophilicity and facilitate membrane permeability.

1-benzyl-3-((3-methylbenzyl)thio)-1H-indole is believed to exert its biological effects through specific interactions with molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological outcomes including antimicrobial, anticancer, and anti-inflammatory effects .

Antimicrobial Activity

Research indicates that compounds similar to 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole exhibit notable antimicrobial properties. For instance, derivatives of indole have been shown to possess activity against various pathogens, including bacteria and fungi. The antimicrobial efficacy can be quantified using Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µg/mL)Target Pathogen
1-benzyl-3-((3-methylbenzyl)thio)-1H-indoleTBDTBD
Similar Indole Derivative0.25Candida neoformans
Another Indole Variant32MRSA

The exact MIC for 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole is yet to be determined but is expected to be in a comparable range based on structural analogs .

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied. For example, certain indole compounds have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values for these activities are crucial for assessing the therapeutic potential of new compounds.

CompoundCell LineIC50 (µM)
1-benzyl-3-((3-methylbenzyl)thio)-1H-indoleTBDTBD
Indole Analogue AHeLa15.1
Indole Analogue BMCF-717.4

These findings suggest that modifications to the indole structure can significantly influence cytotoxicity and selectivity towards cancer cells .

Anti-inflammatory Activity

Indoles are also recognized for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. The exact activity of 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole remains to be fully elucidated but is anticipated based on its structural characteristics.

Case Studies

A study highlighted the synthesis and evaluation of various thioether-containing indoles, including those structurally related to 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole. These studies often employ in vitro assays to assess biological activity, providing a foundation for future in vivo studies.

Example Study Findings:

  • Study Title : Synthesis and Biological Evaluation of Thioether-Indoles
  • Findings : Several derivatives exhibited potent antimicrobial and anticancer activities with IC50 values ranging from 10 µM to 30 µM against selected cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the indole C3 position. A common approach includes reacting 1-benzyl-1H-indole with 3-methylbenzyl mercaptan in the presence of iodine (I₂) as a catalyst under mild conditions (e.g., acetonitrile at 40°C for 5 hours, yielding ~98% ). Alternative routes may use Friedel-Crafts alkylation or transition metal-catalyzed thioether formation. Critical factors include:

  • Catalyst selection : Iodine outperforms Lewis acids like FeCl₃ or AlCl₃ in yield and reaction time .
  • Temperature : Elevated temperatures (40–80°C) accelerate the reaction but may reduce selectivity .
  • Purification : Flash chromatography (cyclohexane/EtOAc 8:2) is standard for isolating the product .

Q. Which spectroscopic methods are critical for characterizing 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), benzyl methylene (δ ~4.2 ppm, singlet), and 3-methylbenzyl methyl (δ ~2.46 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with mass accuracy <5 ppm (e.g., observed 222.1283 vs. calculated 222.1277 for related indoles) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in similar indole-thioether derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from:

  • Structural variability : Subtle changes (e.g., substituents on the benzyl or thioether groups) alter target binding. Compare analogs like 3-((2,5-dimethylbenzyl)thio)-1H-indole (anticancer) and 3-(phenylthio)-1H-indole (antimicrobial) .
  • Assay conditions : Standardize assays for pH, solvent (DMSO concentration), and cell lines to minimize variability .
  • Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for specific targets (e.g., kinases or microbial enzymes) .

Q. What strategies optimize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the benzyl ring enhance stability, while bulky groups improve selectivity) .
  • Molecular docking : Predict binding modes using software like AutoDock Vina. For example, the thioether group may form hydrophobic interactions with ATP-binding pockets in kinases .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetates) to improve bioavailability, as demonstrated in related indole-triazole hybrids .

Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?

  • Methodological Answer :

  • Catalyst loading : Reduce iodine from 10 mol% to 5 mol% without sacrificing yield (e.g., 95% yield at 80°C) .
  • Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance reaction rates compared to acetic acid .
  • Workflow integration : Use inline FTIR or HPLC to monitor reaction progress and minimize side products .

Data Contradiction Analysis

Q. Why do studies report varying yields for similar synthetic routes?

  • Methodological Answer : Discrepancies often stem from:

  • Purity of starting materials : Trace moisture in 3-methylbenzyl mercaptan can quench iodine catalysts, reducing yields .
  • Chromatography artifacts : Co-elution of byproducts (e.g., disulfides) may inflate reported yields. Validate purity via ¹³C NMR or LC-MS .
  • Scale effects : Milligram-scale reactions (e.g., 98% yield ) may not translate to gram-scale due to heat transfer limitations.

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